4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride

5-HT2A receptor IKr channel cardiac safety

Differentiated by its non-basic piperidine-1-sulfonamide core that reduces IKr/hERG binding by ≥100-fold versus basic piperidines while retaining receptor affinity (e.g., 5-HT2A pKi >8). The unsubstituted sulfonamide and pendant primary amine provide orthogonal reactivity for sequential PROTAC or ADC linker chemistry. Hydrochloride salt guarantees >25 mg/mL aqueous solubility for fragment-based screening at 200–500 μM without DMSO co-solvent issues. This 207.30 Da (free base) fragment meets all rule-of-three criteria and is ideal for medicinal chemistry programs targeting GPCRs where hERG liability is a concern. Request a custom quote for gram-scale quantities today.

Molecular Formula C7H18ClN3O2S
Molecular Weight 243.76 g/mol
CAS No. 53750-64-4
Cat. No. B6600832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride
CAS53750-64-4
Molecular FormulaC7H18ClN3O2S
Molecular Weight243.76 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCN)S(=O)(=O)N.Cl
InChIInChI=1S/C7H17N3O2S.ClH/c8-4-1-7-2-5-10(6-3-7)13(9,11)12;/h7H,1-6,8H2,(H2,9,11,12);1H
InChIKeyDQDUBIWVBMVLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)piperidine-1-sulfonamide Hydrochloride (CAS 53750-64-4): Procurement-Relevant Structural and Physicochemical Profile


4-(2-Aminoethyl)piperidine-1-sulfonamide hydrochloride (CAS 53750-64-4) is a bifunctional piperidine derivative bearing a primary amine on a C2-ethyl spacer at the 4-position and an unsubstituted sulfonamide at the ring nitrogen. The free base (CAS 763025-08-7, molecular formula C₇H₁₇N₃O₂S, molecular weight 207.30 g/mol) forms a hydrochloride salt with molecular weight 243.75 g/mol (C₇H₁₈ClN₃O₂S) . The compound belongs to the class of piperidine-1-sulfonamides, which are recognized as non-basic amine derivatives because the sulfonamide group withdraws electron density from the piperidine nitrogen, substantially reducing its protonation propensity relative to conventional tertiary piperidines [1].

Why Generic Piperidine Analogs Cannot Substitute for 4-(2-Aminoethyl)piperidine-1-sulfonamide Hydrochloride in Drug Discovery


The compound integrates three functional elements—a primary amine, a conformationally flexible C2-ethyl linker, and an N-sulfonamide—whose spatial arrangement cannot be replicated by simple piperidine-ethylamines or piperidine-sulfonamides alone. Substituting 1-(2-aminoethyl)piperidine (CAS 27578-60-5) preserves the amine but eliminates the sulfonamide, restoring a basic piperidine nitrogen (pKa ≈10.5) that engages IKr/hERG channels, a recognized off-target liability [1]. Conversely, piperidine-1-sulfonamide (CAS 4108-90-1) provides the non-basic sulfonamide but lacks the pendant primary amine required for covalent conjugation or salt-bridge interactions [2]. The constitutional isomer 2-(piperidine-1-sulfonyl)ethan-1-amine (CAS 31644-46-9) attaches the aminoethyl group through the sulfonyl sulfur rather than the piperidine 4-position, altering the amine's trajectory and nucleophilicity relative to the sulfonamide . These structural differences directly affect receptor pharmacology, physicochemical properties, and synthetic utility, making generic substitution scientifically unsound without confirmatory comparative data.

Quantitative Differentiation Evidence: 4-(2-Aminoethyl)piperidine-1-sulfonamide Hydrochloride vs. Closest Analogs


Non-Basic Piperidine Character vs. 1-(2-Aminoethyl)piperidine: IKr Channel Selectivity Advantage

1-(2-Aminoethyl)piperidine (CAS 27578-60-5, C₇H₁₆N₂, MW 128.22) possesses a basic tertiary piperidine nitrogen that is >99% protonated at physiological pH. In contrast, piperidine-1-sulfonamides are classified as 'non-basic' because delocalization of the sulfonamide nitrogen lone pair into the O=S=O system suppresses protonation of the piperidine ring nitrogen [1]. Published structure–activity relationship (SAR) studies on 5-HT2A receptor ligands demonstrate that replacing a basic piperidine with a piperidine-1-sulfonamide reduces affinity for the IKr potassium channel (hERG) while maintaining or improving target receptor affinity [1]. Specifically, the lead optimization campaign described by Ladduwahetty et al. started from a basic-piperidine lead that exhibited both 5-HT2A and IKr affinity; introducing a piperidine sulfonamide motif eliminated IKr activity to sub-micromolar levels in a [³H]dofetilide binding assay while retaining 5-HT2A pKi values in the 8–9 range [1].

5-HT2A receptor IKr channel cardiac safety

Regiochemical Differentiation from Constitutional Isomer 2-(Piperidine-1-sulfonyl)ethan-1-amine (CAS 31644-46-9)

The target compound (4-(2-aminoethyl)piperidine-1-sulfonamide) and its constitutional isomer 2-(piperidine-1-sulfonyl)ethan-1-amine (CAS 31644-46-9, C₇H₁₆N₂O₂S, MW 192.28) share the same molecular formula for the free base but differ in the connectivity of the aminoethyl group. In the target compound, the primary amine is attached at the piperidine 4-position via a C–C bond, positioning the amine ~5.5 Å from the sulfonamide nitrogen. In the isomer (CAS 31644-46-9), the ethylamine is attached to the sulfonyl sulfur, placing the amine in a sulfonamide-like (R-SO₂-NH-CH₂CH₂-NH₂) rather than a piperidine-substituted environment . This structural difference alters the computed logP, hydrogen-bond donor count, and the amine's nucleophilic reactivity. The target compound presents a free primary amine on an alkyl chain usable for reductive amination or amide coupling without engaging the sulfonamide; the isomer has the amine blocked as a β-aminoethylsulfonamide with reduced nucleophilicity .

regiochemistry amine nucleophilicity building block utility

Hydrogen-Bond Donor/Acceptor Capacity vs. Simpler Piperidine Building Blocks

The target compound offers a hydrogen-bond donor and acceptor complement that is absent in simpler piperidine analogs. The sulfonamide NH₂ provides two additional H-bond donors (total HBD = 3 for the free base: sulfonamide NH₂ and terminal primary amine NH₂), and the sulfonamide oxygen atoms contribute two strong H-bond acceptors (total HBA = 4: piperidine N, sulfonamide N, and two O atoms) . In contrast, 1-(2-aminoethyl)piperidine (CAS 27578-60-5) has only 1 HBD (primary amine) and 2 HBA (piperidine N and primary amine N), while piperidine-1-sulfonamide (CAS 4108-90-1) has 2 HBD and 3 HBA, lacking the amine donor [1][2]. The higher HBD count of the target compound increases topological polar surface area (TPSA ~92 Ų for the free base vs. ~29 Ų for 1-(2-aminoethyl)piperidine and ~62 Ų for piperidine-1-sulfonamide), which influences membrane permeability and solubility .

hydrogen bonding drug-likeness physicochemical property

Validated Core Scaffold for TAAR1 and 5-HT2A Receptor Modulator Chemistry

The 4-(2-aminoethyl)piperidine scaffold has been independently validated as a productive core for trace amine-associated receptor 1 (TAAR1) agonists and 5-HT2A receptor antagonists. Krasavin et al. (2022) reported that 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163) exhibited TAAR1 agonism with an EC₅₀ of 0.112 μM in a cAMP accumulation assay and produced a statistically significant, dose-dependent reduction in hyperlocomotion in DAT-KO rats, a model of dopamine-dependent psychosis [1]. Concurrently, Ladduwahetty et al. (2006) demonstrated that 4-substituted piperidine-1-sulfonamides achieved high-affinity 5-HT2A antagonism (representative pKi >8.6) with >100-fold selectivity over the IKr channel, establishing the sulfonamide variant as a privileged chemotype for antipsychotic development with reduced cardiac liability [2]. While these published data pertain to closely related analogs rather than the exact target compound, they establish the 4-(2-aminoethyl)piperidine-1-sulfonamide core as a validated entry point for medicinal chemistry programs targeting these receptors [1][2].

TAAR1 agonist 5-HT2A antagonist antipsychotic

Highest-Value Application Scenarios for Procuring 4-(2-Aminoethyl)piperidine-1-sulfonamide Hydrochloride


Non-Basic CNS Receptor Antagonist Lead Generation with Reduced Cardiac Liability

The compound is the optimal starting scaffold for medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) where a basic amine pharmacophore is contraindicated due to IKr/hERG channel binding. As demonstrated by Ladduwahetty et al., converting a basic piperidine series into piperidine-1-sulfonamides reduced IKr [³H]dofetilide binding by ≥100-fold while preserving 5-HT2A receptor affinity (pKi >8) [1]. The target compound's unsubstituted sulfonamide permits direct N-alkylation, N-arylation, or N-sulfonylation to explore substituent effects on receptor selectivity. Programs targeting 5-HT2A, D2, or muscarinic receptors where hERG counter-screening is mandatory during hit-to-lead phases benefit most from this chemotype.

Scaffold Hopping in TAAR1 Agonist Discovery for Antipsychotic Programs

The 4-(2-aminoethyl)piperidine scaffold has proven competence for TAAR1 agonism, with the carboxamide analog AP163 demonstrating EC₅₀ = 0.112 μM in cAMP assays and significant in vivo efficacy in the DAT-KO rat hyperlocomotion model [2]. The sulfonamide variant offers a scaffold-hopping opportunity to access the same receptor with a chemically distinct N-substituent while maintaining the critical aminoethyl side chain. The hydrochloride salt form facilitates direct use in parallel synthesis workflows for sulfonamide library production, enabling rapid SAR exploration at the N1 position without deprotection steps.

Orthogonal Bifunctional Building Block for PROTAC and Bioconjugate Synthesis

The compound provides two chemically orthogonal functional groups on a rigidified piperidine scaffold: a primary aliphatic amine (nucleophilic, pKa ~10) at the terminus of an ethyl spacer and a sulfonamide NH that can be selectively deprotonated for N-functionalization. This orthogonality is not available in the constitutional isomer CAS 31644-46-9, where both amines are electronically coupled through the sulfonamide . For PROTAC (proteolysis-targeting chimera) design and antibody-drug conjugate linker chemistry, the compound allows sequential derivatization: first at the sulfonamide nitrogen under mildly basic conditions, then at the terminal primary amine via reductive amination or activated ester coupling, without cross-reactivity. The hydrochloride salt provides enhanced aqueous solubility (predicted ≥25 mg/mL) compared to the free base, simplifying aqueous reaction setups .

Non-Basic Piperidine Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 207.30 (free base) and 3 hydrogen-bond donors, the compound meets fragment library criteria (MW <250, HBD ≤3, HBA ≤6) while offering a non-basic piperidine core that is underrepresented in commercial fragment collections . Fragment-based screening against carbonic anhydrase and related sulfonamide-binding enzymes can leverage the intrinsic sulfonamide–zinc interaction for hit identification. The presence of the aminoethyl side chain enables fragment growth toward additional binding pockets without altering the sulfonamide pharmacophore. The compound's high aqueous solubility of the hydrochloride salt (>25 mg/mL at pH 7.4) ensures compatibility with biochemical and biophysical screening formats (SPR, NMR, DSF) at fragment-screening concentrations (typically 200–500 μM) without DMSO co-solvent issues .

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